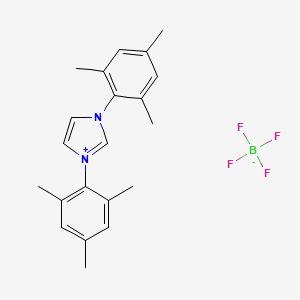

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate

Overview

Description

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is a type of N-heterocyclic carbene (NHC) ligand . NHC ligands are known to bind with metal pre-catalysts to form complexes that exhibit high catalytic activity .

Synthesis Analysis

The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a related compound, has been reported . The process involves the reaction of (1E,2E)-N1,N2-(2,4,6-trimethylphenylethane)-1,2-diimine with paraformaldehyde in ethyl acetate, followed by the addition of trimethylchlorosilane .

Molecular Structure Analysis

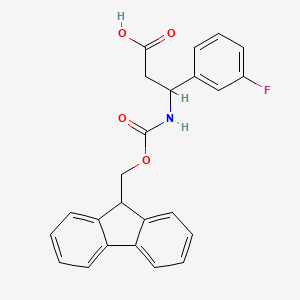

The molecular formula of this compound is C21H27BF4N2 . The imidazolium rings in the structure are essentially planar, and the phenyl rings of the 2,4,6-trimethylphenyl groups are staggered with respect to the imidazolium ring .

Chemical Reactions Analysis

This compound can act as a ligand for various metal-catalyzed reactions. For instance, it can be used in ruthenium-catalyzed selective reduction of nitriles to primary amines, nickel-catalyzed [2+2+2] cycloaddition of arynes and an unactivated alkene, and copper-catalyzed [3+2] cycloaddition of azides and alkynes under mild conditions .

Physical And Chemical Properties Analysis

The melting point of a related compound, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is reported to be greater than 300 °C .

Scientific Research Applications

Electrochemical Applications

- Electrochemical Reduction: The compound is used in electrochemical reduction processes. For instance, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is reduced electrochemically to produce a nucleophilic carbene. This carbene shows compatibility and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).

- Imidazolium Salt Electrolytes: Imidazolium salts, including 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate, are studied for their specific ionic conductivity, dynamic viscosity, and electrochemical stability, making them potential candidates for electrochemical capacitor applications (McEwen et al., 1999).

Catalysis and Synthesis

- Catalyst for Buchwald-Hartwig Aminations: The compound is involved in the synthesis of catalysts used in Buchwald-Hartwig aminations, a type of chemical reaction important in organic chemistry (Krinsky et al., 2014).

- Telomerization of Isoprene with Methanol: It acts as a catalyst in the telomerization of isoprene with methanol, a process important in the production of polymers and synthetic rubbers (Nunes et al., 2007).

Supramolecular Chemistry

- Supramolecular Aggregates: This compound plays a role in the formation of supramolecular aggregates in solution, which is significant for understanding the behavior of ionic liquids in various environments (Consorti et al., 2005).

Photocatalysis

- Photoactivated Ring-Opening Metathesis Polymerization: The compound is part of a photocatalysis system used in ring-opening metathesis polymerization, a process important in polymer chemistry (Pinaud et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand, which can bind with these pre-catalysts to form complexes .

Mode of Action

As an NHC ligand, this compound binds to metal pre-catalysts, forming complexes that exhibit high catalytic activity . The interaction between the compound and its targets results in the formation of these active complexes, which are then able to participate in various chemical reactions.

Biochemical Pathways

The compound is involved in several biochemical pathways. It serves as a ligand for ruthenium-catalyzed selective reduction of nitriles to primary amines . It also acts as a ligand for nickel-catalyzed [2+2+2] cycloaddition of arynes and an unactivated alkene . Furthermore, it is a ligand for copper-catalyzed [3+2] cycloaddition of azides and alkynes under mild conditions .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions. By forming active complexes with metal pre-catalysts, it enables the efficient catalysis of reactions such as the reduction of nitriles to primary amines, [2+2+2] cycloaddition of arynes and an unactivated alkene, and [3+2] cycloaddition of azides and alkynes .

Safety and Hazards

properties

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNIOVNFFKZSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)